molecular formula C10H18N2O5 B080169 beta-Asp-Leu CAS No. 14650-26-1

beta-Asp-Leu

Cat. No. B080169
CAS RN: 14650-26-1
M. Wt: 246.26 g/mol
InChI Key: IYJILWQAFPUBHP-BQBZGAKWSA-N
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Description

Beta-Asp-Leu is a dipeptide that is the N- (L-beta-aspartyl) derivative of L-leucine . It has a role as a human urinary metabolite and is functionally related to an aspartic acid and a leucine .


Synthesis Analysis

The synthesis of beta-Asp-Leu involves complex biochemical pathways. For instance, the fatty acid β-oxidation pathway is activated by Leu deprivation in HepG2 cells . Also, prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups has been reported .


Molecular Structure Analysis

Beta-Asp-Leu has a molecular formula of C10H18N2O5 . The average mass is 246.260 Da and the monoisotopic mass is 246.121567 Da .


Chemical Reactions Analysis

Beta-Asp-Leu can undergo various chemical reactions. For example, it has been found that a beta-aspartic acid (β-Asp) residue can be formed spontaneously through the deamination reaction of asparagines and the isomerization of α-Asp under physiological conditions .


Physical And Chemical Properties Analysis

Beta-Asp-Leu has a density of 1.3±0.1 g/cm3, a boiling point of 527.6±50.0 °C at 760 mmHg, and an enthalpy of vaporization of 87.8±6.0 kJ/mol . It also has a flash point of 272.9±30.1 °C and an index of refraction of 1.517 .

Scientific Research Applications

Bronsted Base Catalysis

Beta-Asp-Leu, being a dipeptide with a Bronsted base characteristic, can act as a molecular entity capable of accepting a hydron from a donor. This property is utilized in various catalytic processes in synthetic organic chemistry, where the compound can facilitate reactions by acting as a base catalyst .

Human Urinary Metabolite Analysis

As a metabolite found in human urine samples, beta-Asp-Leu can be used in biomedical research to study metabolic disorders. Its presence and concentration levels can provide insights into various physiological and pathological states, aiding in the diagnosis and monitoring of metabolic diseases .

Protein-Ligand Interaction Studies

In silico simulations have confirmed the interaction of cyanobacterial isoaspartyl peptidase/asparaginase with its substrate, beta-Asp-Leu dipeptide. Researchers can use this interaction to study the fundamental aspects of protein-ligand complexation, which is crucial for drug design and enzymatic activity analysis .

Future Directions

The future directions of beta-Asp-Leu research could involve further exploration of its potential applications in various fields. For instance, self-assembling peptides have shown tremendous potential in the fields of material sciences, nanoscience, and medicine . Therefore, beta-Asp-Leu, being a dipeptide, could potentially be used in these areas.

properties

IUPAC Name

(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJILWQAFPUBHP-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Asp(Leu-OH)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-Asp-Leu interact with isoaspartyl dipeptidase (IAD) and what are the downstream effects?

A1: Beta-Asp-Leu acts as a substrate for IAD. [, ] The crystal structure of IAD complexed with beta-Asp-Leu reveals that the dipeptide binds to the enzyme's active site, a binuclear metal center located at the C-terminal end of a (beta/alpha)8-barrel domain. [] The free alpha-amino group of beta-Asp-Leu must be protonated for the enzyme to function correctly. [] IAD catalyzes the hydrolysis of beta-Asp-Leu, breaking it down into its constituent amino acids, aspartic acid and leucine. [] This hydrolysis is crucial for preventing the accumulation of damaged proteins containing isoaspartyl residues, which can arise from spontaneous protein aging. []

Q2: What role does the metal center in IAD play in the hydrolysis of beta-Asp-Leu?

A2: The binuclear metal center in IAD is essential for its catalytic activity. [] Kinetic studies using different metal-substituted forms of IAD (Zn/Zn, Co/Co, Ni/Ni, and Cd/Cd) have shown that the specific metal ion present influences the enzyme's catalytic efficiency (kcat) and substrate affinity (Km). [] The bridging hydroxide ion in the binuclear metal center acts as the nucleophile, attacking the carbonyl carbon of the aspartic acid residue in beta-Asp-Leu. [] This attack is facilitated by the Asp285 residue, which abstracts a proton from the bridging hydroxide, increasing its nucleophilicity. [] The metal ions likely help to position the substrate and stabilize the transition state during hydrolysis. []

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